molecular formula C13H16N4O6 B10753180 Furaltadone, (R)- CAS No. 59811-34-6

Furaltadone, (R)-

Cat. No.: B10753180
CAS No.: 59811-34-6
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-LLUUXILJSA-N
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Chemical Reactions Analysis

Types of Reactions

Furaltadone, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while oxidation can produce various oxidative metabolites .

Scientific Research Applications

Furaltadone, ®- has been extensively studied for its antimicrobial properties. It is used in:

Mechanism of Action

Furaltadone, ®- exerts its antimicrobial effects by interfering with bacterial enzyme systems, particularly those involved in DNA synthesis. The compound targets bacterial ribosomes and inhibits protein synthesis, leading to cell death. The nitrofuran ring is believed to play a crucial role in its activity, generating reactive intermediates that damage bacterial DNA and other cellular components .

Comparison with Similar Compounds

Furaltadone, ®- is similar to other nitrofuran antibiotics such as furazolidone, nitrofurantoin, and nitrofurazone. it is unique in its specific structure and spectrum of activity. Unlike some of its counterparts, Furaltadone, ®- has been found to be particularly effective against certain protozoal infections, making it a valuable tool in veterinary medicine .

List of Similar Compounds

Properties

CAS No.

59811-34-6

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m1/s1

InChI Key

YVQVOQKFMFRVGR-LLUUXILJSA-N

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

physical_description

Yellow solid;  [Merck Index]

Related CAS

3759-92-0 (mono-hydrochloride)

Origin of Product

United States

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